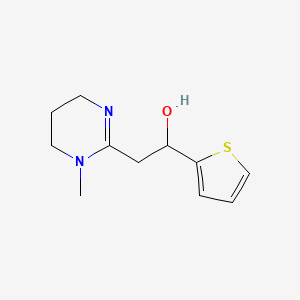![molecular formula C15H29NO5 B14147334 ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate CAS No. 133645-49-5](/img/structure/B14147334.png)
ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate is a complex organic compound with a specific stereochemistry It is characterized by the presence of multiple functional groups, including a hydroxy group, a methyl group, and a tert-butoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the desired stereochemistry, and deprotection steps. Common reagents used in the synthesis include protecting agents like tert-butyl chloroformate, reducing agents like sodium borohydride, and oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.
Scientific Research Applications
Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxycarbonylamino group can undergo hydrolysis, releasing the active amine, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Uniqueness
Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133645-49-5 |
|---|---|
Molecular Formula |
C15H29NO5 |
Molecular Weight |
303.39 g/mol |
IUPAC Name |
ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate |
InChI |
InChI=1S/C15H29NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10-11,13,17H,7-9H2,1-6H3,(H,16,19)/t10-,11+,13-/m0/s1 |
InChI Key |
VPZGRENKXUDARB-LOWVWBTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OCC)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)OCC)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
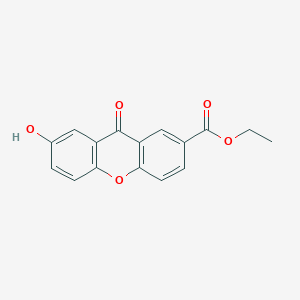

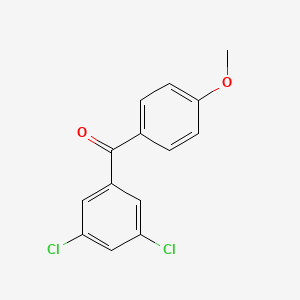
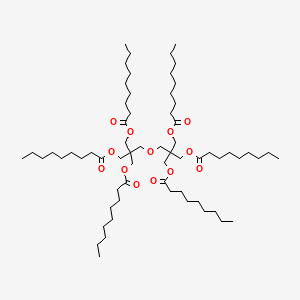
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
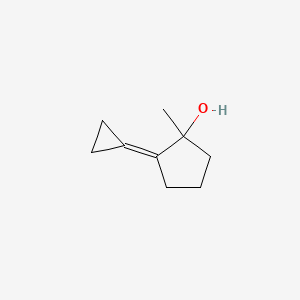
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
